Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride
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Overview
Description
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is a chemical compound known for its significant role in pharmacological research. It is often used as a reference compound in studies involving potassium channels, particularly the human ether-à-go-go-related gene (hERG) potassium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The process may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to achieve the required quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally require controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference compound in studies involving potassium channels.
Biology: To study the effects of potassium channel modulation on cellular functions.
Medicine: In the development of drugs targeting potassium channels, particularly for cardiac and neurological conditions.
Industry: As a chemical intermediate in the synthesis of other pharmacologically active compounds
Mechanism of Action
The compound exerts its effects by modulating the activity of hERG potassium channels. It acts as a blocker, preventing the flow of potassium ions through the channel, which in turn affects the cardiac action potential and influences its duration. This mechanism is crucial in understanding the role of hERG channels in cardiac function and in the development of drugs targeting these channels .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574): A potent hERG channel activator with a unique mechanism of action.
PD-118057: Another compound that modulates hERG channel activity.
Uniqueness
Methanesulfonamide, N-(4-((1-(2-(6-methyl-2-pyridinyl)ethyl)-3-piperidinyl)carbonyl)phenyl)-,dihydrochloride is unique in its specific blocking action on hERG channels, making it a valuable tool in pharmacological research and drug development .
Properties
CAS No. |
113560-05-7 |
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Molecular Formula |
C21H29Cl2N3O3S |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-3-carbonyl]phenyl]methanesulfonamide;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH/c1-16-5-3-7-19(22-16)12-14-24-13-4-6-18(15-24)21(25)17-8-10-20(11-9-17)23-28(2,26)27;;/h3,5,7-11,18,23H,4,6,12-15H2,1-2H3;2*1H |
InChI Key |
SMXINPYXESFIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CCN2CCCC(C2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl |
Origin of Product |
United States |
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